molecular formula C11H17BO5 B3054249 [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid CAS No. 591249-50-2

[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid

Cat. No.: B3054249
CAS No.: 591249-50-2
M. Wt: 240.06 g/mol
InChI Key: BCMKFWFNEMRLOO-UHFFFAOYSA-N
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Description

[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid is an organoboron compound characterized by a phenyl ring substituted with two methoxy groups at the 2- and 6-positions and an ethoxymethyl group at the 4-position. Its molecular formula is C₁₁H₁₇BO₄, with an average molecular mass of 224.06 g/mol (calculated). The boronic acid functional group (-B(OH)₂) enables dynamic covalent interactions with diols, making it valuable in Suzuki-Miyaura cross-coupling reactions, hydrogel design, and drug discovery .

Its structural features align with boronic acids used in EGFR inhibitors and tubulin polymerization inhibitors, where substituent positioning critically affects binding affinity .

Properties

IUPAC Name

[4-(ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO5/c1-4-17-7-8-5-9(15-2)11(12(13)14)10(6-8)16-3/h5-6,13-14H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMKFWFNEMRLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1OC)COCC)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437046
Record name [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591249-50-2
Record name [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid typically involves the reaction of a suitable aryl halide with a boron-containing reagent under palladium-catalyzed conditions. One common method is the reaction of 4-(ethoxymethyl)-2,6-dimethoxyphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability .

Types of Reactions:

    Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation and Reduction: While less common, the boronic acid group can undergo oxidation to form boronic esters or borates.

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

    Drug Development:

Industry:

Mechanism of Action

The primary mechanism of action for [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid is through its participation in Suzuki–Miyaura coupling reactions. The reaction mechanism involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The table below compares [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid with key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2,6-di-OCH₃; 4-CH₂OCH₂CH₃ C₁₁H₁₇BO₄ 224.06 High lipophilicity; moderate steric hindrance
(2,6-Dimethoxyphenyl)boronic acid 2,6-di-OCH₃ C₈H₁₁BO₄ 181.98 Lower steric bulk; higher reactivity in cross-coupling
(4-Ethoxy-2,6-dimethylphenyl)boronic acid 2,6-di-CH₃; 4-OCH₂CH₃ C₁₁H₁₇BO₃ 208.06 Enhanced metabolic stability due to ethyl and methyl groups
4-Methoxy-2,6-dimethylphenylboronic acid 2,6-di-CH₃; 4-OCH₃ C₉H₁₃BO₃ 179.01 Reduced solubility in polar solvents
(4-Formyl-3,5-dimethoxyphenyl)boronic acid 3,5-di-OCH₃; 4-CHO C₉H₁₁BO₅ 209.99 Reactive aldehyde group for conjugation; lower stability

Key Observations :

  • Steric Effects : The ethoxymethyl group in the target compound provides intermediate steric hindrance between smaller methoxy (e.g., 2,6-dimethoxyphenyl) and bulkier isopropyl or dodecyl substituents .
  • Electronic Effects : Methoxy groups at 2,6-positions donate electron density to the boron center, enhancing diol-binding capacity compared to electron-withdrawing groups like formyl .
  • Solubility : Lipophilicity increases with alkyl/alkoxy chains (e.g., ethoxymethyl vs. methoxy), reducing aqueous solubility but improving membrane permeability .
Suzuki-Miyaura Cross-Coupling
  • The 2,6-dimethoxy substitution pattern in the target compound facilitates coupling with aryl halides, as seen in pyrrolopyrimidine-based EGFR inhibitors (e.g., compound 46 in , synthesized using (2,6-dimethoxyphenyl)boronic acid) .
  • Ethoxymethyl groups may slow reaction kinetics compared to less hindered analogs but improve regioselectivity in complex syntheses .
Diol Binding and Hydrogel Design
  • Analogous 2,6-dimethoxy azobenzene boronic acids exhibit a 20-fold enhancement in diol binding upon photoisomerization, a property tunable with visible light . The ethoxymethyl group could similarly stabilize boronic esters via hydrophobic interactions.

Metabolic Stability and Toxicity

  • Ethoxy and methyl groups (e.g., in 4-ethoxy-2,6-dimethylphenyl analog) enhance metabolic stability compared to hydroxymethyl or formyl groups, which are prone to oxidation or conjugation .
  • Carboxylic acid mimics (e.g., compound 17 in ) lack boronic acid's dynamic binding, underscoring the necessity of the -B(OH)₂ group for biological activity .

Biological Activity

[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, including enzymes and receptors, making them valuable in drug design and development.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C₁₁H₁₇BO₅
  • Molecular Weight: 224.07 g/mol

This structure features a boronic acid functional group attached to a phenyl ring that is further substituted with ethoxymethyl and dimethoxy groups, which may influence its biological activity and pharmacological properties.

Boronic acids typically exert their biological effects through reversible covalent bonding with diols in biomolecules. This interaction can modulate the activity of enzymes and receptors, particularly those involved in metabolic pathways. The specific mechanism for this compound remains to be fully elucidated but may involve:

  • Enzyme Inhibition: Potentially acting as an inhibitor for enzymes that require diol substrates.
  • Receptor Modulation: Interacting with receptors to influence signaling pathways related to various diseases.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity: Preliminary research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in vitro.
  • Antidiabetic Potential: Boronic acids have been explored for their ability to modulate insulin signaling. This compound may enhance insulin receptor activity or improve glucose uptake in peripheral tissues.
  • Antiviral Properties: Some studies suggest that boronic acids can interfere with viral replication processes, although specific data on this compound is limited.

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activity of boronic acids, including derivatives similar to this compound:

  • Study on Anticancer Activity: A study demonstrated that boronic acid derivatives could inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells (IC₅₀ values ranging from 2.4 nM to 5.5 nM) .
  • Mechanistic Studies: Research utilizing computational models has shown that certain boronic acids can stabilize insulin by forming complexes with its active site, suggesting a potential therapeutic application in diabetes management .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known boronic acid derivatives:

Compound NameAnticancer ActivityAntidiabetic PotentialAntiviral Properties
This compoundModeratePotentialLimited
3-Hydroxy-4-methyl boronic acidHigh (IC₅₀ = 2.4 nM)LowModerate
3-Benzyloxyphenyl boronic acidModerateHighHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid

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